molecular formula C20H30N2O5 B12942513 N-[(Benzyloxy)carbonyl]-L-Isoleucyl-L-Leucine

N-[(Benzyloxy)carbonyl]-L-Isoleucyl-L-Leucine

Cat. No.: B12942513
M. Wt: 378.5 g/mol
InChI Key: BSRAGXJNZJMFMY-XIRDDKMYSA-N
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Description

Z-ILE-LEU-OH: , also known as N-CBZ-Ile-Ieu, is a dipeptide compound composed of isoleucine and leucine. It is often used in biochemical research to study enzyme kinetics and protein interactions. The compound is characterized by its protective carbobenzoxy (CBZ) group, which makes it a valuable substrate for various enzymatic reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions: : Z-ILE-LEU-OH can be synthesized through several methods. One common approach involves the reaction of N-CBZ-L-isoleucine with L-leucine methyl ester in the presence of chloroform, chloroformic acid ethyl ester, and triethylamine. The reaction product is then treated with aqueous sodium hydroxide in ethanol .

Industrial Production Methods: : Industrial production of Z-ILE-LEU-OH typically follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. Solid-phase peptide synthesis (SPPS) is also employed for efficient and scalable production .

Chemical Reactions Analysis

Types of Reactions: : Z-ILE-LEU-OH undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: Substitution reactions involve replacing one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens and nucleophiles are employed in substitution reactions.

Major Products: : The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines .

Scientific Research Applications

Mechanism of Action

Z-ILE-LEU-OH exerts its effects by interacting with specific enzymes and proteins. The compound’s CBZ group protects the dipeptide, allowing it to bind to enzyme active sites without undergoing immediate degradation. This interaction facilitates the study of enzyme kinetics and protein binding mechanisms .

Molecular Targets and Pathways: : The primary molecular targets of Z-ILE-LEU-OH are carboxypeptidase enzymes. The compound binds to the enzyme’s active site, enabling researchers to analyze enzyme activity and specificity. The pathways involved include peptide hydrolysis and protein degradation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness: : Z-ILE-LEU-OH is unique due to its specific combination of isoleucine and leucine, making it a valuable tool for studying enzyme kinetics and protein interactions. Its protective CBZ group also distinguishes it from other dipeptides, allowing for more controlled and precise biochemical studies .

Properties

Molecular Formula

C20H30N2O5

Molecular Weight

378.5 g/mol

IUPAC Name

(2S)-4-methyl-2-[[(2S,3S)-3-methyl-2-(phenylmethoxycarbonylamino)pentanoyl]amino]pentanoic acid

InChI

InChI=1S/C20H30N2O5/c1-5-14(4)17(18(23)21-16(19(24)25)11-13(2)3)22-20(26)27-12-15-9-7-6-8-10-15/h6-10,13-14,16-17H,5,11-12H2,1-4H3,(H,21,23)(H,22,26)(H,24,25)/t14-,16-,17-/m0/s1

InChI Key

BSRAGXJNZJMFMY-XIRDDKMYSA-N

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)O)NC(=O)OCC1=CC=CC=C1

Canonical SMILES

CCC(C)C(C(=O)NC(CC(C)C)C(=O)O)NC(=O)OCC1=CC=CC=C1

Origin of Product

United States

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